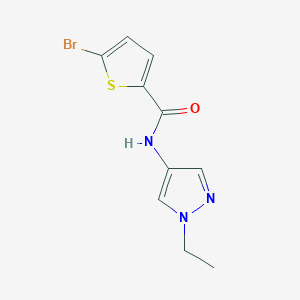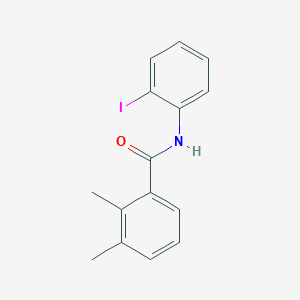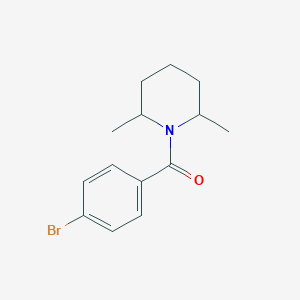
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and carboxamide groups in its structure makes it a versatile molecule for further functionalization and derivatization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated thiophene is then reacted with an appropriate amine (in this case, 1-ethyl-1H-pyrazol-4-amine) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to minimize human error and increase efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form pyrazolines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrazolines.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of organic semiconductors or as a building block for the synthesis of conductive polymers.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the carboxamide group allows for strong interactions with biological targets, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- 5-chloro-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is unique due to the combination of the bromine atom and the carboxamide group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H10BrN3OS |
|---|---|
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
5-bromo-N-(1-ethylpyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15) |
Clé InChI |
NTZYJNJVEIOVIY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NC(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)

![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)
![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)






